![molecular formula C17H26ClNO7 B5168515 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)

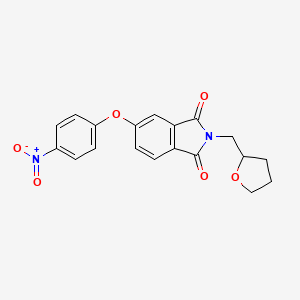

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as carvedilol, is a beta-blocker medication used in the treatment of various cardiovascular diseases. It was first approved by the FDA in 1995 and has since become a widely used medication due to its effectiveness in treating hypertension, heart failure, and angina.

Mechanism of Action

Carvedilol works by blocking the action of beta-adrenergic receptors in the heart, which reduces the heart's workload and oxygen demand. It also has antioxidant properties, which may help to reduce oxidative stress in the cardiovascular system.

Biochemical and Physiological Effects:

Carvedilol has a number of biochemical and physiological effects on the cardiovascular system. It has been shown to reduce heart rate, blood pressure, and cardiac output. It also improves left ventricular function and reduces the risk of heart failure. Carvedilol has also been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation in the cardiovascular system.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, making it a useful tool for studying the cardiovascular system. It is also relatively easy to obtain and has a long shelf life. However, N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate can have variable effects depending on the dose and the individual being studied, which can make it difficult to draw definitive conclusions from lab experiments.

Future Directions

There are several potential future directions for research on N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the use of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in the treatment of other diseases, such as chronic obstructive pulmonary disease and Parkinson's disease. Another area of interest is the development of new formulations of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate that may improve its efficacy and reduce its side effects. Finally, there is ongoing research into the mechanisms underlying N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate's beneficial effects on the cardiovascular system, which may lead to the development of new treatments for cardiovascular disease.

Synthesis Methods

The synthesis of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves several steps, including the reaction of 2-chloro-6-methylphenol with epichlorohydrin to form 2-(2-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with N-methylethanolamine to form N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}methanamine. The final step involves the reaction of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}methanamine with 3-methoxy-1-propanol to form N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate.

Scientific Research Applications

Carvedilol has been extensively studied in the field of cardiovascular research. It has been shown to have a number of beneficial effects on the cardiovascular system, including reducing blood pressure, improving cardiac function, and reducing the risk of heart failure. Carvedilol has also been studied for its potential use in the treatment of other diseases, such as chronic obstructive pulmonary disease and Parkinson's disease.

properties

IUPAC Name |

N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClNO3.C2H2O4/c1-13-5-3-6-14(16)15(13)20-12-11-19-10-8-17-7-4-9-18-2;3-1(4)2(5)6/h3,5-6,17H,4,7-12H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTGBMZNWRJMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OCCOCCNCCCOC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)

![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)

![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)

![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)

![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)

![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)

![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)